molecular formula C10H11FO B13056212 1-(2-Fluoro-5-methylphenyl)propan-1-one

1-(2-Fluoro-5-methylphenyl)propan-1-one

Cat. No.: B13056212
M. Wt: 166.19 g/mol
InChI Key: RCYNDBKUSYUMGV-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-methylphenyl)propan-1-one is an organic compound with the molecular formula C10H11FO and a molecular weight of 166.19 g/mol . It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with a propanone group. This compound is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-5-methylphenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride (such as propanoyl chloride) and a fluoromethylbenzene derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-5-methylphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-Fluoro-5-methylphenyl)propan-1-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-methylphenyl)propan-1-one depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)propan-1-one: Lacks the methyl group on the phenyl ring.

    1-(4-Fluoro-3-methylphenyl)propan-1-one: Has the fluorine and methyl groups in different positions on the phenyl ring.

    1-(2-Chloro-5-methylphenyl)propan-1-one: Contains a chlorine atom instead of fluorine.

Uniqueness

1-(2-Fluoro-5-methylphenyl)propan-1-one is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems .

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

1-(2-fluoro-5-methylphenyl)propan-1-one

InChI

InChI=1S/C10H11FO/c1-3-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3H2,1-2H3

InChI Key

RCYNDBKUSYUMGV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)C)F

Origin of Product

United States

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